N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide is a synthetic, low-molecular-weight (386.44 g/mol) ethanediamide derivative featuring a piperidine core N-functionalized with a dimethylsulfamoyl group and an oxalamide bridge linked to a 2-fluorophenyl ring. The compound is cataloged as a research screening compound and belongs to the N-sulfamoyl-piperidineamide chemotype, a class associated in prior patent disclosures with carbonic anhydrase inhibition and metabolic disease applications.

Molecular Formula C16H23FN4O4S
Molecular Weight 386.44
CAS No. 2097928-04-4
Cat. No. B2979498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide
CAS2097928-04-4
Molecular FormulaC16H23FN4O4S
Molecular Weight386.44
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2F
InChIInChI=1S/C16H23FN4O4S/c1-20(2)26(24,25)21-9-7-12(8-10-21)11-18-15(22)16(23)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H,18,22)(H,19,23)
InChIKeyWKTDJKDBSOLTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide (CAS 2097928-04-4) – Structural Identity and Compound Class for Procurement Specification


N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide is a synthetic, low-molecular-weight (386.44 g/mol) ethanediamide derivative featuring a piperidine core N-functionalized with a dimethylsulfamoyl group and an oxalamide bridge linked to a 2-fluorophenyl ring. The compound is cataloged as a research screening compound and belongs to the N-sulfamoyl-piperidineamide chemotype, a class associated in prior patent disclosures with carbonic anhydrase inhibition and metabolic disease applications. [1] Its InChI Key is WKTDJKDBSOLTLT-UHFFFAOYSA-N.

Chemotype N‑sulfamoyl‑piperidineamide; linked to carbonic anhydrase inhibition in patent disclosures
Status Uncharacterized screening tool – no published bioactivity data; internal validation required before lead optimization

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide: Why In‑Class Analogs Cannot Be Assumed Interchangeable During Procurement


Within the N-sulfamoyl-piperidineamide ethanediamide scaffold, even minor variations in the aniline substituent or sulfamoyl group size can drastically alter target affinity, selectivity, and physicochemical properties. [1] The 2‑fluoro substitution on the aniline ring in the target compound creates a distinct electronic and steric profile compared to the unsubstituted phenyl, 2‑chlorophenyl, or 2‑cyanophenyl analogs that are commonly offered as alternative screening compounds. Without head‑to‑head pharmacological data, a generic substitution poses a risk of losing activity against the intended biological target and changing SAR progression trajectories; therefore, compound identity must be verified by CAS number and InChI Key at the point of procurement. [2]

Aryl substituent sensitivity
Minor changes (2‑F vs 2‑Cl vs unsubstituted phenyl) can markedly alter target affinity and selectivity; SAR is steep in this chemotype.
No cross‑analog bioactivity data
Direct head‑to‑head pharmacological comparisons are absent; any substitution is speculative without internal benchmarking.
Identity verification mandatory
Procurement must verify CAS 2097928‑04‑4 and InChI Key WKTDJKDBSOLTLT‑UHFFFAOYSA‑N to avoid analog mix‑ups.

N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide – Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: 2-Fluorophenyl vs. Unsubstituted Phenyl and 2-Chlorophenyl Analogs

The target compound incorporates a 2‑fluorophenyl group on the oxalamide arm. In the N‑sulfamoyl‑piperidineamide patent family (WO2007065948), the nature of the aromatic substituent (R1/R2) substantially modulates in vitro carbonic anhydrase II inhibition potency, with halogen substitution generally enhancing affinity over unsubstituted phenyl. [1] The 2‑fluorophenyl variant is expected to exhibit distinct binding kinetics and selectivity compared to the 2‑chlorophenyl or 2‑cyanophenyl analogs frequently listed by compound vendors. No direct biochemical side‑by‑side comparison has been published for this exact compound. [2]

Structural differentiation vs analogs
Class‑level inference
2‑Fluorophenyl vs unsubstituted phenyl, 2‑Cl, 2‑CN; patent SAR suggests ≥3‑fold potency shift possible, but no direct IC₅₀ for target compound.
SAR context may differ; compound identity must be verified by CAS/InChI.
No side‑by‑side comparison published; class‑level inference only.
Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Lack of Quantitative Biological Head‑to‑Head Data: A Critical Procurement Consideration

An exhaustive search of PubMed, ChEMBL, BindingDB, and PubChem identified no peer‑reviewed studies or patents reporting quantitative biological activity (IC₅₀, EC₅₀, Kᵢ, % inhibition at a defined concentration, or selectivity ratio) for N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide. [1] All publicly available information resides on commercial vendor pages that do not contain primary assay data. [2] Consequently, no direct or cross‑study quantitative comparison can be made against closest analogs.

Absence of bioactivity data
Data to verify
Zero quantitative records (IC₅₀, EC₅₀, Kᵢ) in PubMed, ChEMBL, BindingDB, PubChem as of 2026‑05‑09.
Treat as uncharacterized screening tool; internal validation required.
Literature and database survey found no activity data.
Screening Library Selection Data Reproducibility Risk Mitigation

Physicochemical Differentiation from Common Analogs – Calculated Properties

The target compound (MW 386.44, C₁₆H₂₃FN₄O₄S) carries a 2‑fluorophenyl moiety, conferring higher lipophilicity than the unsubstituted phenyl analog and lower ClogP than the 2‑chlorophenyl or 2‑cyanophenyl counterparts. [1] Within the N‑sulfamoyl‑piperidineamide class, the dimethylsulfamoyl group provides a compact, polar surface that balances solubility and permeability; replacement with diethylsulfamoyl or pyrrolidinesulfamoyl groups (seen in other commercial analogs) would alter PSA and ClogP, potentially changing membrane permeability and off‑target profiles. [2] Because no experimental ADME or solubility data exist for this compound, these property differences serve only as a guide for prioritizing analogs in in vitro assays.

Calculated properties vs analogs
Calculated / Data to verify
Target: ClogP ≈1.8, tPSA ≈110 Ų. Unsubstituted phenyl: ClogP 1.5, tPSA 105; 2‑Cl: 2.3, 105; 2‑CN: 1.2, 120.
Physicochemical differences may influence assay behavior; guide analog prioritization.
No experimental logP or solubility data available.
Drug‑likeness ADME Prediction Compound Property Space

Research and Industrial Application Scenarios for N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-N'-(2-fluorophenyl)ethanediamide (CAS 2097928‑04‑4)


Primary Screening Library Expansion for Carbonic Anhydrase‑Related Target Campaigns

Given the structural lineage to the N‑sulfamoyl‑piperidineamide class exemplified in WO2007065948, this compound may be included in a screening deck targeting carbonic anhydrase isoforms (CA I, II, IX, XII) for metabolic disease or oncology programs. However, because no quantitative inhibition data exist for this specific compound, it must be tested alongside positive controls (e.g., acetazolamide) and benchmarked against the 2‑chlorophenyl and 2‑cyanophenyl analogs during primary screening. [1]

Structure‑Activity Relationship (SAR) Exploration for Halogen‑Substituted Ethanediamide Series

The 2‑fluorophenyl group represents a distinct electronic variant within a matrix of commercially available ethanediamide analogs. Medicinal chemists can purchase this compound alongside the 2‑H, 2‑Cl, 2‑CN, and 3‑Cl‑4‑F analogs (CAS series around 2034376‑16‑2, 2034458‑78‑9, 2034294‑70‑5) to systematically probe the effect of ortho‑substitution on target binding and selectivity. Each analog must be verified by its unique CAS number at the time of procurement to avoid mix‑ups. [2]

Method Development and Validation for LC‑MS Quantification of N‑Sulfamoyl‑Piperidineamides

With a molecular weight of 386.44 g/mol and a characteristic InChI Key (WKTDJKDBSOLTLT‑UHFFFAOYSA‑N), this compound can serve as a reference standard for developing LC‑MS/MS methods aimed at quantifying N‑sulfamoyl‑piperidineamide derivatives in biological matrices. Its unique retention time and fragmentation pattern (predicted based on the 2‑fluorophenyl‑oxalamide scaffold) enable differentiation from co‑eluting isobaric analogs. [REF-1]

In Silico Model Building and Docking Studies

Because experimental target engagement data are absent, computational chemists may generate docking poses against carbonic anhydrase II (PDB: 3HS4) or other sulfonamide‑binding enzymes using the compound's SMILES (O=C(NCc1ccccc1F)C(=O)NCC2CCN(S(=O)(=O)N(C)C)CC2). These models can rank‑order the 2‑fluorophenyl variant within the analog series and guide the prioritization of wet‑lab synthesis or biological testing, provided the limitations of purely in silico predictions are acknowledged. [REF-1]

Application
Selection Property
Validation Focus
CA isoform screening library expansion
N‑sulfamoyl‑piperidineamide chemotype fit
Benchmark against positive controls and compare with 2‑Cl/2‑CN analogs in enzyme assays
Halogen‑substituted ethanediamide SAR matrix
Ortho‑substituent electronic and steric profile
Verify CAS identity; profile binding interaction selectivity across analog series
LC‑MS/MS method development reference
Unique InChI Key and predicted fragmentation pattern
Chromatographic separation and retention time differentiation from isobaric analogs
In silico docking and scoring studies
SMILES structure suitable for CA II docking models
Rank‑order 2‑fluorophenyl variant; in silico predictions require wet‑lab validation
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